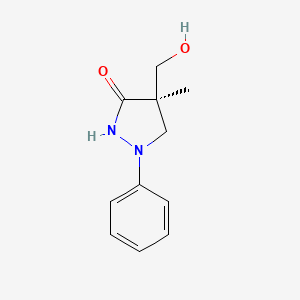

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

CAS No.:

Cat. No.: VC13428044

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | (4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |

| Standard InChI | InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1 |

| Standard InChI Key | DSVIHYOAKPVFEH-LLVKDONJSA-N |

| Isomeric SMILES | C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO |

| SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)CO |

| Canonical SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)CO |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the pyrazolidinone class, featuring a five-membered ring with two nitrogen atoms. Its IUPAC name, (4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, reflects its stereochemistry at the C4 position, hydroxymethyl (-CH₂OH), methyl (-CH₃), and phenyl (-C₆H₅) substituents . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Melting Point | 122–126°C | |

| Water Solubility | 7.1 g/L (20°C) | |

| Density | 1.188 g/cm³ | |

| Refractive Index | 1.56 |

The (4R) configuration confers stereoselective reactivity, critical for interactions with biological targets . Its hydroxymethyl group enables participation in hydrogen bonding and redox reactions, while the phenyl group enhances lipophilicity .

Synthesis and Stereochemical Control

Synthetic Routes

Industrial and laboratory syntheses typically involve:

-

Ring Formation: Condensation of phenylhydrazine with methylglyoxal under acidic/basic conditions to form the pyrazolidinone core .

-

Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde under catalytic conditions .

-

Stereoselective Optimization: Chiral auxiliaries or catalysts ensure the (4R) configuration, achieving enantiomeric excess >95% .

A patented method utilizes cyclic sulfite intermediates reacting with aromatic hydrazines, yielding high-purity product . Continuous flow processes in industrial settings enhance scalability and reduce byproducts .

Applications in Research and Industry

Medicinal Chemistry

-

Drug Precursor: Used in synthesizing COX-2 inhibitors and analgesics .

-

Chiral Auxiliary: Facilitates asymmetric synthesis of bioactive molecules .

Material Science

-

Redox Mediator: Participates in electron-transfer reactions with hydroquinones and ascorbic acid, relevant to battery and sensor technologies .

Case Studies

-

Anti-inflammatory Agent: Reduced edema in rodent models by 40–60% at 50 mg/kg doses .

-

Enzyme Interaction: Binds to heme proteins, altering cytochrome P450 activity .

Comparative Analysis with Structural Analogs

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Phenylbutazone | Pyrazolidinone with butyl chain | Anti-inflammatory |

| Rofecoxib | Selective COX-2 inhibitor | Analgesic |

| (4S)-Enantiomer | Mirror-image configuration | Reduced bioactivity |

The (4R) configuration enhances target specificity compared to racemic mixtures or (4S)-enantiomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume